molecular formula C30H40N2O7 B3949619 1-[4-(benzyloxy)-3-methoxybenzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate

1-[4-(benzyloxy)-3-methoxybenzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate

Cat. No. B3949619
M. Wt: 540.6 g/mol
InChI Key: QORFFGFLAYIAPS-UHFFFAOYSA-N
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Description

1-[4-(benzyloxy)-3-methoxybenzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate, also known as BRL-15572, is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP). It has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction.

Mechanism of Action

1-[4-(benzyloxy)-3-methoxybenzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate is a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The NOP receptor is involved in the regulation of pain, anxiety, and mood, as well as in the reward pathway that is implicated in addiction. By blocking the NOP receptor, this compound can modulate the activity of various neurotransmitters, including dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce anxiety-like behavior in animal models, suggesting its anxiolytic effects. It can also increase the levels of dopamine, serotonin, and noradrenaline in certain brain regions, suggesting its potential antidepressant effects. This compound can also reduce the rewarding effects of opioids, suggesting its potential use in the treatment of addiction.

Advantages and Limitations for Lab Experiments

1-[4-(benzyloxy)-3-methoxybenzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate has several advantages for lab experiments. It is a selective antagonist of the NOP receptor, which means that it does not interact with other receptors in the brain. This makes it easier to interpret the results of experiments that use this compound. This compound is also relatively stable and can be administered orally or intravenously, making it convenient for lab experiments.
However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. This compound can also have off-target effects at high doses, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 1-[4-(benzyloxy)-3-methoxybenzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate. One area of research is to investigate its potential therapeutic applications in various diseases, including anxiety, depression, and addiction. Another area of research is to investigate its mechanism of action in more detail, particularly its effects on neurotransmitter systems in the brain. Finally, there is a need to develop more selective and potent antagonists of the NOP receptor, which could have even greater therapeutic potential than this compound.

Scientific Research Applications

1-[4-(benzyloxy)-3-methoxybenzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression. This compound has also been investigated for its potential use in the treatment of addiction, particularly opioid addiction. Studies have shown that this compound can reduce opioid self-administration and withdrawal symptoms in animal models.

properties

IUPAC Name

N-cycloheptyl-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O3.C2H2O4/c1-32-27-19-23(13-14-26(27)33-21-22-9-5-4-6-10-22)20-30-17-15-24(16-18-30)28(31)29-25-11-7-2-3-8-12-25;3-1(4)2(5)6/h4-6,9-10,13-14,19,24-25H,2-3,7-8,11-12,15-18,20-21H2,1H3,(H,29,31);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORFFGFLAYIAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)NC3CCCCCC3)OCC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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